(2R)-2-bromo-3-fluoropropanoic acid
Description
Properties
IUPAC Name |
(2R)-2-bromo-3-fluoropropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrFO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPUCVAAEPPEMG-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Fluorinated Propanoic Acid Derivatives
A plausible route involves brominating 3-fluoropropanoic acid derivatives. For example:
-
Substrate : Methyl 3-fluoropropanoate
-
Reagent : N-Bromosuccinimide (NBS) under radical initiation (e.g., AIBN)
-
Conditions : CCl₄, reflux, 12–24 h
This method, adapted from arylpropanoic acid bromination, may yield racemic 2-bromo-3-fluoropropanoate. Enantiomeric resolution via chiral chromatography or enzymatic kinetic resolution would then isolate the (2R)-enantiomer.
Mechanistic Insights:
-
Radical bromination favors the thermodynamically stable tertiary radical intermediate.
-
Steric hindrance at C2 may reduce regioselectivity, necessitating directing groups.
Fluorination of Bromopropanoic Acid Precursors
Alternative strategies introduce fluorine after bromination:
-
Substrate : 2-Bromopropanoic acid
-
Reagent : Selectfluor® or DAST (Diethylaminosulfur trifluoride)
-
Conditions : Anhydrous DMF, 0°C to RT
DAST-mediated fluorination of β-hydroxy acids is documented, but direct β-fluorination of brominated substrates remains unexplored. Computational studies suggest that the electron-withdrawing bromine atom could deactivate the β-position, requiring aggressive fluorinating agents.
Asymmetric Synthesis via Chiral Auxiliaries
Evans Oxazolidinone Methodology
Chiral auxiliaries enable enantioselective α-bromination:
-
Step 1 : Couple 3-fluoropropanoic acid to (R)-4-benzyloxazolidin-2-one.
-
Step 2 : Brominate at C2 using CuBr₂/LiHMDS.
-
Step 3 : Auxiliary removal via hydrolysis.
This approach, inspired by α-amino acid syntheses, could achieve >90% ee but requires optimization for fluorinated substrates.
Organocatalytic Asymmetric Bromination
Proline-derived catalysts facilitate enantioselective α-bromination:
-
Catalyst : (S)-Diphenylprolinol trimethylsilyl ether
-
Reagent : NBS in CH₂Cl₂
-
Yield : 60–70% (theoretical) with ee ≈ 85%
Limitations include substrate compatibility and scalability issues.
Biocatalytic Routes
Enzymatic methods offer stereocontrol without chiral reagents:
-
Enzyme : Halohydrin dehalogenase (HheC variant)
-
Substrate : 2,3-Epoxypropanoic acid
-
Reagents : HBr for ring-opening
HheC catalyzes nucleophilic bromide attack on epoxides with retention of configuration, potentially yielding (2R)-2-bromo-3-hydroxypropanoic acid. Subsequent fluorination via DAST could introduce fluorine at C3.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Sequential Halogenation | Simple reagents, established protocols | Low stereocontrol, racemization risk | Moderate |
| Evans Auxiliary | High enantioselectivity | Multi-step, costly auxiliaries | Low |
| Organocatalysis | Atom-economical | Narrow substrate scope | Moderate |
| Biocatalysis | Green chemistry, high ee | Enzyme stability issues | High |
Experimental Challenges and Optimization
Racemization During Bromination
α-Bromocarboxylic acids are prone to racemization under basic conditions. Mitigation strategies include:
-
Low-temperature reactions (-20°C)
-
In situ protection of the carboxylic acid as a methyl ester.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-bromo-3-fluoropropanoic acid undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted propanoic acids.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylates or carbonyl compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
(2R)-2-bromo-3-fluoropropanoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies involving enzyme inhibition and protein modification due to its reactive halogen atoms.
Industrial Applications: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-bromo-3-fluoropropanoic acid involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of both bromine and fluorine atoms makes it a versatile reagent for introducing halogen atoms into organic molecules. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Aromaticity
Target Compound :
- Structure: Aliphatic propanoic acid with adjacent Br (C2) and F (C3).
- Key Properties : High acidity due to electron-withdrawing halogens (predicted pKa ~1.5–2.5) .
3-(3-Bromo-2-fluorophenyl)propanoic Acid (CAS 1261814-91-8):
- Structure: Aromatic propanoic acid with Br and F on a phenyl ring (C3 and C2 positions, respectively).
- Molecular Formula : C₉H₈BrFO₂; MW : 247.06 g/mol .
2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic Acid (CAS 1314647-71-6):
- Structure : Branched aliphatic chain with a methyl group at C2 and a bromo-fluorophenyl substituent.
- Molecular Formula : C₁₀H₁₀BrFO₂; MW : 261.09 g/mol .
- Key Differences : Steric hindrance from the methyl group reduces reactivity in nucleophilic substitutions compared to the unbranched target compound.
Halogenation Patterns
3-(4'-Bromophenyl)-2,2'-difluoropropionic Acid :
- Structure: Propanoic acid with a bromophenyl group at C3 and two fluorines at C2.
- Synthesis : Prepared via zinc-mediated coupling under anhydrous conditions .
- Key Differences: Difluorination at C2 enhances thermal stability but complicates stereochemical control during synthesis compared to the mono-fluorinated target.
(2R,3S)-2,3-Dibromo-3-phenylpropanoic Acid :
Functional Group Complexity
Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate :
- Structure : Ester derivative with benzyl, phenyl, and bromobenzyl groups.
- Molecular Formula: C₂₅H₂₃BrFNO₄; MW: 500.35 g/mol .
- Key Differences: Presence of an ester and amino groups enables applications in peptide synthesis, but the complexity increases synthetic challenges compared to the simpler carboxylic acid target.
Data Tables
Table 1. Structural and Physical Properties
Key Research Findings
Steric and Electronic Effects: The adjacent Br and F in (2R)-2-bromo-3-fluoropropanoic acid create a polarized C2 center, enhancing its reactivity in SN2 reactions compared to phenyl-substituted analogs .
Aromatic vs. Aliphatic Systems : Bromo-fluorophenyl derivatives (e.g., CAS 1261814-91-8) exhibit lower solubility in water (~0.1 mg/mL) than the target compound (~5 mg/mL) due to aromatic hydrophobicity .
Stereochemical Influence : The (2R) configuration in the target compound enables enantioselective synthesis of β-fluoroamines, a feature absent in racemic dibrominated analogs .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (2R)-2-bromo-3-fluoropropanoic acid with high stereochemical purity?
- Methodological Answer : The synthesis of chiral bromo-fluorinated propanoic acids typically employs asymmetric catalysis or chiral auxiliary strategies. For example, asymmetric hydrogenation using Ru-based catalysts (e.g., BINAP-Ru complexes) can achieve enantiomeric excess (ee) >95% for α-bromo carboxylic acids . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers via ester hydrolysis. Key steps include:
- Bromination of a fluorinated precursor (e.g., 3-fluoropropanoic acid) using PBr₃ or HBr/AcOH.
- Chiral resolution via diastereomeric salt formation with cinchona alkaloids .
- Validation by chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.
Q. How can the stereochemistry of (2R)-2-bromo-3-fluoropropanoic acid be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For solution-phase analysis:
- NMR : Compare coupling constants (J values) of vicinal protons (e.g., H-2 and H-3) with known stereoisomers. Fluorine coupling (³JHF) can also indicate spatial proximity .
- Vibrational Circular Dichroism (VCD) : Detects chiral centers by analyzing differential absorption of left- vs. right-circularly polarized IR light.
- Optical Rotation : Compare specific rotation ([α]D) with literature values for (R)-configured analogs .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of bromination in fluorinated propanoic acids?
- Methodological Answer : Bromination regioselectivity depends on electronic and steric factors. For 3-fluoropropanoic acid derivatives:
- Electron-Withdrawing Fluorine : Directs bromination to the α-position (C-2) via inductive effects.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for electrophilic bromination.
- Catalysis : Lewis acids (e.g., FeBr₃) enhance electrophilicity of Br₂. Contradictory data may arise from competing radical pathways in non-polar solvents .
- Data Table :
| Brominating Agent | Solvent | Temp (°C) | Regioselectivity (C-2:C-3) |
|---|---|---|---|
| PBr₃ | CH₂Cl₂ | 0 | 9:1 |
| HBr/AcOH | H₂O | 25 | 7:3 |
| NBS (AIBN) | CCl₄ | 80 | 1:1 (radical pathway) |
Q. What experimental strategies resolve contradictions in reported bioactivity data for (2R)-2-bromo-3-fluoropropanoic acid?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from:
- Impurity Profiles : Trace enantiomers or degradation products (e.g., debromination) can confound results. Use LC-MS to verify purity (>99%) .
- Assay Conditions : pH-dependent ionization (pKa ~2.8 for carboxylic acid) affects membrane permeability. Test activity under physiological pH (7.4) vs. acidic (lysosomal) conditions.
- Structural Analogues : Compare with (2S)-enantiomer and 3-fluoro-2-chloropropanoic acid to isolate electronic vs. steric effects .
Q. How can computational modeling predict the reactivity of (2R)-2-bromo-3-fluoropropanoic acid in nucleophilic substitution?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine transition-state energies for SN2 (backside attack) vs. SN1 (carbocation) pathways.
- Solvent Effects : Use PCM models to simulate polar (e.g., DMSO) vs. non-polar (e.g., toluene) environments. Fluorine’s electronegativity stabilizes SN2 transition states .
- Kinetic Isotope Effects (KIEs) : Experimental validation using deuterated substrates (e.g., D₂O) to distinguish mechanisms.
Key Research Findings
- Stereochemical Stability : (2R)-2-bromo-3-fluoropropanoic acid undergoes racemization under basic conditions (pH >10) due to enolate formation. Stabilize with low-temperature storage (-20°C) .
- Biological Interactions : Fluorine enhances binding to hydrophobic enzyme pockets (e.g., serine hydrolases), while bromine acts as a leaving group in covalent inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
